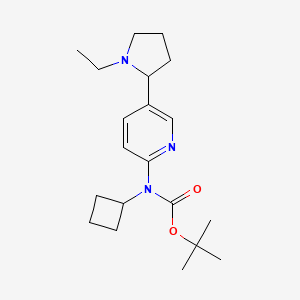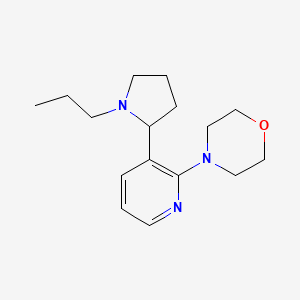![molecular formula C8H13NO B11825558 (1R,6S)-6-methyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11825558.png)
(1R,6S)-6-methyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,6S)-6-methyl-3-azabicyclo[410]heptane-1-carbaldehyde is a bicyclic compound with a unique structure that includes a nitrogen atom within its ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6S)-6-methyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a cycloaddition reaction where a suitable diene and dienophile are reacted in the presence of a catalyst to form the bicyclic structure. The aldehyde group is then introduced through oxidation reactions using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions followed by oxidation steps. The process is optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.
化学反応の分析
Types of Reactions
(1R,6S)-6-methyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, KMnO4, CrO3
Reduction: NaBH4, LiAlH4
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Functionalized derivatives with different substituents on the nitrogen atom
科学的研究の応用
(1R,6S)-6-methyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical studies, particularly in the study of enzyme mechanisms.
Medicine: Explored for its potential pharmacological properties, including its use as a precursor for drug development.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and advanced materials.
作用機序
The mechanism by which (1R,6S)-6-methyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde exerts its effects depends on its application. In biochemical studies, it may act as a ligand that binds to specific enzymes or receptors, influencing their activity. The molecular targets and pathways involved can vary, but often include interactions with proteins and nucleic acids.
類似化合物との比較
Similar Compounds
(1R,6S)-6-methyl-3-azabicyclo[4.1.0]heptane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
(1R,6S)-6-methyl-3-azabicyclo[4.1.0]heptane-1-methanol: Similar structure but with an alcohol group instead of an aldehyde.
Uniqueness
(1R,6S)-6-methyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde is unique due to its specific bicyclic structure and the presence of an aldehyde group, which allows for a wide range of chemical modifications and applications. Its ability to undergo various chemical reactions makes it a versatile compound in synthetic chemistry and other fields.
特性
分子式 |
C8H13NO |
|---|---|
分子量 |
139.19 g/mol |
IUPAC名 |
(1R,6S)-6-methyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde |
InChI |
InChI=1S/C8H13NO/c1-7-2-3-9-5-8(7,4-7)6-10/h6,9H,2-5H2,1H3/t7-,8-/m1/s1 |
InChIキー |
DZKVKBWJHLFEQJ-HTQZYQBOSA-N |
異性体SMILES |
C[C@]12CCNC[C@]1(C2)C=O |
正規SMILES |
CC12CCNCC1(C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3'aS,7'aR)-1'-benzyl-1',2',3'a,6',7',7'a-hexahydrospiro[aziridine-2,3'-indole]](/img/structure/B11825477.png)

![4-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B11825490.png)
![benzyl N-[(1S)-2-phenyl-1-[(4R,5R)-5-[2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]-2-sulfanylidene-1,3-dioxolan-4-yl]ethyl]carbamate](/img/structure/B11825493.png)


![1-[2-[(4-Chlorophenyl)-phenylmethoxy]ethyl]piperidine;2-[4-(2-hydroxyphenyl)benzoyl]benzoic acid](/img/structure/B11825505.png)




amino]-4-fluoro-](/img/structure/B11825541.png)
![3-Bromo-2-phenylthieno[3,2-b]pyridine](/img/structure/B11825556.png)

